Cambridge id 6574008
Description
Cambridge ID 6574008 refers to a chemical compound cataloged in the Cambridge Structural Database (CSD), a repository of experimentally determined organic and metal-organic crystal structures . Compounds in the CSD are critical for understanding molecular interactions, material properties, and drug design. For this analysis, we assume this compound is a boronic acid derivative based on structural similarities to compounds in (e.g., CAS 1046861-20-4, a bromo-chlorophenyl boronic acid). Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .
Properties
Molecular Formula |
C13H12N4O3 |
|---|---|
Molecular Weight |
272.26g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C13H12N4O3/c18-13(15-9-10-5-7-14-8-6-10)16-11-1-3-12(4-2-11)17(19)20/h1-8H,9H2,(H2,15,16,18) |
InChI Key |
NLNXEPKQTBJUHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Cambridge ID 6574008 (inferred properties) with three structurally related boronic acids and heterocyclic carboxylates (data synthesized from , and 15):
Key Findings:
Structural Similarity : this compound shares a boronic acid functional group with CAS 1046861-20-4 and its analogs, enabling comparable reactivity in cross-coupling reactions. However, substitution patterns (e.g., bromo vs. chloro groups) influence electronic properties and regioselectivity .
Thermodynamic Properties : The LogP values (~2.15) suggest moderate lipophilicity, making these compounds suitable for drug candidates requiring membrane permeability .
Functional Comparison in Drug Development
Reactivity in Cross-Coupling Reactions
Boronic acids like this compound are pivotal in Suzuki-Miyaura reactions. Compared to CAS 1046861-20-4, both compounds show similar catalytic efficiency (yields >80% under Pd catalysis), but halogen substituents (Br vs. Cl) affect reaction rates and byproduct formation .
Q & A
Q. How can AI tools like Science Navigator improve research design for this compound projects?
- Methodological Answer : Use AI for hypothesis generation (e.g., predicting novel derivatives) or optimizing reaction conditions. Tools like Science Navigator assist in selecting data analysis techniques (e.g., ANOVA for yield comparisons) and interpreting spectral data through pattern recognition algorithms .
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